

Comparative Pharmacokinetic Profiles of c-MYC Inhibitors: OMO-103 (Omomyc) and JQ1

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Compound of Interest					
Compound Name:	IZCZ-3				
Cat. No.:	B10828285	Get Quote			

A comprehensive guide for researchers and drug development professionals.

Introduction

The c-MYC oncogene is a critical driver in a majority of human cancers, making it a highly sought-after therapeutic target.[1][2] However, the development of c-MYC inhibitors has been challenging due to the protein's intrinsically disordered nature. This guide provides a comparative analysis of the pharmacokinetic profiles of two prominent c-MYC inhibitors: OMO-103 (Omomyc), a therapeutic mini-protein, and JQ1, a small molecule inhibitor of the BET bromodomain family that indirectly inhibits c-MYC expression.[1][3][4]

While the user requested a comparison with the compound "IZC_Z-3," a thorough search of scientific literature and chemical databases did not yield any publicly available pharmacokinetic data for this specific molecule. Therefore, this guide focuses on OMO-103 and JQ1 to provide valuable insights for researchers in the field of c-MYC targeted therapy.

Pharmacokinetic Data Summary

The following tables summarize the available pharmacokinetic parameters for OMO-103 and JQ1.

Table 1: Pharmacokinetic Parameters of OMO-103 (Omomyc) in Humans



Parameter	Value	Species	Study Type	Administrat ion	Source
Terminal Half- life (serum)	~40 hours	Human	Phase I Clinical Trial	Intravenous infusion	[5]
Persistence in Tumor Tissue	Detected at least 72 hours post- administratio n	Human	Phase I Clinical Trial	Intravenous infusion	[6]
Pharmacokin etics	Non-linear, with signs of tissue saturation at dose level 5	Human	Phase I Clinical Trial	Intravenous infusion	[5]

Table 2: Pharmacokinetic Parameters of JQ1

Parameter	Value	Species	Study Type	Administrat ion	Source
Half-life	Short	Mouse, Human	In vitro (liver microsomes), In vivo	Not specified	[7][8][9]
Oral Bioavailability	49%	Not specified	Preclinical	Oral	[3]
Metabolism	Primarily by CYP3A4	Human, Mouse	In vitro (liver microsomes)	Not applicable	[8][9]

Experimental Protocols

- 1. OMO-103 Phase I Clinical Trial (NCT04808362)
- Study Design: A first-in-human, open-label, dose-escalation study to evaluate the safety, tolerability, and pharmacokinetics of OMO-103 in patients with advanced solid tumors.[1]



- Patient Population: Patients with histologically or cytologically confirmed advanced solid tumors with no available curative therapy.[1]
- Dosing and Administration: OMO-103 was administered via weekly intravenous infusion over 30-45 minutes.[1]
- · Pharmacokinetic Sampling:
 - Serum: Blood samples were collected at various time points to determine the serum concentration of OMO-103.[10]
 - Tumor Tissue: Tumor biopsies were taken from patients to quantify the concentration of functional OMO-103 in the tumor tissue.[1]
- Analytical Method: A targeted mass spectrometry assay was developed for the absolute quantification of four Omomyc proteotypic peptides to measure the concentration of functional OMO-103 in tumor tissue lysates.[1]
- 2. JQ1 In Vitro Metabolism Study
- Objective: To investigate the metabolism of JQ1 in human and mouse liver microsomes.[7][8] [9]
- · Methodology:
 - JQ1 was incubated with human and mouse liver microsomes.
 - Metabolites were identified using liquid chromatography-mass spectrometry (LC-MS).[11]
 - Recombinant cytochrome P450 (CYP) enzymes and chemical inhibitors were used to identify the specific enzymes responsible for JQ1 metabolism.[8][9]
- Key Findings: Nine metabolites of JQ1 were identified. CYP3A4 was determined to be the primary enzyme responsible for the metabolism of JQ1 in both human and mouse liver microsomes.[8][9]

Visualizations



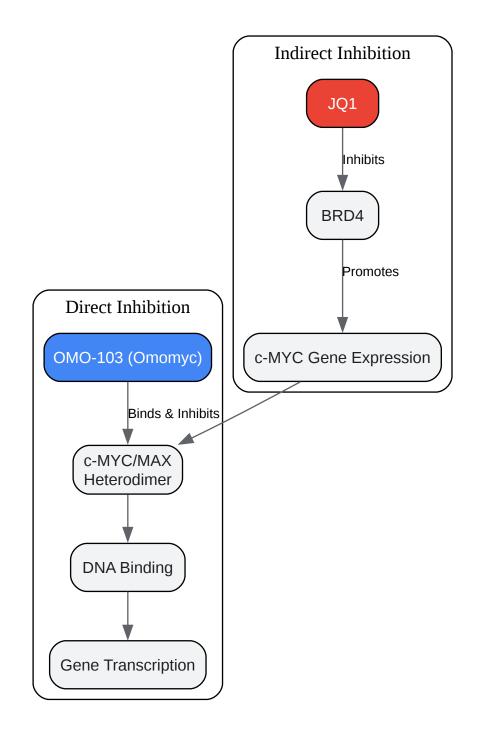
The following diagrams illustrate a typical workflow for a pharmacokinetic study and the mechanism of action of c-MYC inhibitors.



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Caption: A simplified workflow of a typical pharmacokinetic study.





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Caption: Mechanisms of action for direct and indirect c-MYC inhibitors.

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